1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Pyrazolylmethyl Group: This step involves the reaction of the intermediate with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Fluoroethyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar chemical properties.
Fluoroethyl-substituted pyrazoles: Compounds with fluoroethyl groups attached to the pyrazole ring, showing similar reactivity and applications.
Uniqueness
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluoroethyl and pyrazolylmethyl groups distinguishes it from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-5-15-17(4-3-12)11(9)13-6-10-7-14-16(2)8-10/h5,7-8,13H,3-4,6H2,1-2H3 |
InChI Key |
CEJPJWFIZLEZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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